N-Biotinyl-1,6-hexanediamine

説明

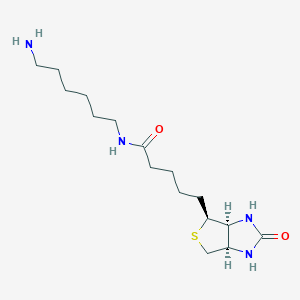

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455983 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-56-2 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Biotinylation Reagents in Advanced Biological Systems

Biotinylation is the process of covalently attaching biotin (B1667282), a small, water-soluble B-vitamin (Vitamin H), to other molecules such as proteins, nucleic acids, and lipids. creative-diagnostics.com The technique's widespread use in biochemistry and molecular biology stems from the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (Ka=10¹⁵M⁻¹). thermofisher.comamerigoscientific.com This bond forms rapidly and is resistant to extremes of heat, pH, and proteolysis, making it a robust tool for detecting, purifying, and immobilizing target molecules. amerigoscientific.com

Biotinylation reagents are generally composed of three parts: the biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target molecule. amerigoscientific.com The choice of reagent depends on the target molecule and the experimental goal. Reagents are available with reactive groups specific for primary amines (the most common target), sulfhydryls, carboxyls, and carbohydrates. thermofisher.com N-hydroxysuccinimide (NHS) esters, for instance, are widely used for their reactivity towards primary amines found on lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds. creative-diagnostics.com

There are two primary methods for biotinylating proteins: chemical and enzymatic. creative-proteomics.com

Chemical biotinylation uses reagents with reactive groups to label proteins, which can sometimes be non-specific. creative-diagnostics.com

Enzymatic biotinylation , using enzymes like biotin ligase (BirA), offers highly specific, site-directed labeling by attaching biotin to a specific lysine within a defined recognition sequence. creative-proteomics.com

The versatility of biotinylation has led to its application in numerous standard laboratory techniques, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry (IHC), immunoprecipitation (IP), and flow cytometry. amerigoscientific.com

Significance of Spacer Arms in Bioconjugation Chemistry

In bioconjugation, the process of linking molecules together where at least one is a biomolecule, a spacer arm is a chemical chain that connects the reactive components of a linker. sigmaaldrich.comsigmaaldrich.com The properties of this spacer arm—its length, flexibility, and chemical nature—are critical determinants of the success of a conjugation strategy. sigmaaldrich.comthermofisher.com

The primary function of a spacer arm is to mitigate steric hindrance. broadpharm.comproteochem.com When a small molecule like biotin (B1667282) is attached directly to a large protein, the biotin-binding site on avidin (B1170675) or streptavidin may be sterically blocked by the protein's bulk, preventing efficient binding. A spacer arm extends the biotin tag away from the surface of the biomolecule, ensuring its accessibility for binding. amerigoscientific.com

Key aspects of spacer arms include:

Length and Flexibility : The length of the spacer arm is a crucial variable. sigmaaldrich.com Longer spacers can better overcome steric hindrance. Flexible spacers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility and biological compatibility of the resulting conjugate. scbt.comrsc.org Researchers can use crosslinkers of varying lengths as molecular rulers to probe distances between functional groups within a biomolecule. sigmaaldrich.comsigmaaldrich.com

Chemical Composition : The chemical makeup of the spacer arm influences its properties. Simple alkyl chains, like the one in N-Biotinyl-1,6-hexanediamine, are uncharged and hydrophobic, which can allow the reagent to permeate cell membranes for intracellular labeling. broadpharm.com Hydrophilic spacers, like PEG, can reduce non-specific binding and aggregation of the conjugated protein. rsc.org

Cleavability : Spacer arms can be designed to be either stable or cleavable. Non-cleavable linkers are desired when stability is paramount, such as in antibody-drug conjugates. sigmaaldrich.com Cleavable linkers, which can be broken by specific chemical or enzymatic triggers, are useful when the interacting molecules need to be isolated and analyzed after capture. thermofisher.com

Role of N Biotinyl 1,6 Hexanediamine As a Versatile Linker

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound and its related conjugates involves multi-step procedures, often beginning with protected precursors to ensure regioselectivity and high yields. These methods are foundational for creating biotinylated molecules used in a wide array of biochemical assays and applications.

Coupling Reactions with N-Boc-1,6-hexanediamine and Biotin Derivatives

The synthesis of this compound often employs a protection strategy to ensure selective acylation of one amino group of the diamine. A common approach involves the use of N-Boc-1,6-hexanediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. scbt.comclearsynth.com This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions. scbt.comoup.comdcchemicals.com

The synthesis of N-Boc-1,6-hexanediamine itself is typically achieved by reacting 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). apexbt.commedkoo.com By controlling the molar ratios of the reactants, mono-protection can be favored. scbt.comapexbt.com

The coupling of biotin to the free amino group of N-Boc-1,6-hexanediamine is a critical step. This is often facilitated by activating the carboxylic acid group of biotin. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). ambeed.com A patent describes a method where biotin, HOBT, and EDC hydrochloride are added to dimethylformamide (DMF), followed by the addition of N'-Boc-1,6-hexanediamine. ambeed.com The reaction mixture is stirred overnight, and the resulting N-biotinyl-N'-Boc-1,6-hexanediamine is purified. ambeed.com This method is reported to produce a high yield with good purity. ambeed.com

The final step is the deprotection of the Boc group to yield this compound. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). scbt.comoup.com

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role |

|---|---|

| 1,6-Hexanediamine | Starting diamine |

| Di-tert-butyl dicarbonate (Boc anhydride) | Protecting group for one amine functionality |

| Biotin | The vitamin to be conjugated |

| EDC, HOBt/NHS | Coupling agents to activate biotin's carboxyl group |

Synthesis Strategies for Biotin-Hexanediamine-Adenosine Monophosphate Conjugates

Biotin-hexanediamine-adenosine monophosphate (AMP) conjugates, specifically adenosine (B11128) 5′-(6-aminohexyl) phosphoramide (B1221513) (biotin-HDAAMP), are valuable reagents for the 5′-biotin labeling of RNA during in vitro transcription. eur.nlxarxbio.com The synthesis of these conjugates involves a multi-step chemical process.

First, an AMP-hexanediamine (AMP-HDA) derivative is synthesized. This is achieved through the direct coupling of 1,6-hexanediamine (HDA) to AMP. The reaction is typically carried out in the presence of a coupling agent like 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). The resulting AMP-HDA can be purified using techniques such as ion exchange or reverse-phase chromatography.

The subsequent step involves the conjugation of biotin to the free amine group of the hexanediamine spacer in the AMP-HDA derivative. This is commonly accomplished by reacting the AMP-HDA with an activated form of biotin, such as biotin-N-hydroxysuccinimide ester (biotin-NHS). xarxbio.com The reaction yields the desired biotin-HDAAMP conjugate. xarxbio.com High-performance liquid chromatography (HPLC) is often used for the analysis and purification of the final product. xarxbio.com The entire process, from chemical synthesis to the isolation of biotin-labeled RNA, can be completed within a couple of weeks.

Preparative Techniques for N-Biotinyl-N′-(iodoacetyl)-1,6-hexanediamine

N-Biotinyl-N′-(iodoacetyl)-1,6-hexanediamine, also known as Iodoacetyl-LC-Biotin, is a sulfhydryl-reactive biotinylation reagent. It is used to introduce a biotin label onto proteins and other molecules containing sulfhydryl groups by forming a stable thioether linkage.

The synthesis of this compound starts with this compound, which provides the biotin moiety and the hexanediamine spacer. The terminal amino group of the hexanediamine is then reacted with an iodoacetylating agent. A common method involves the reaction of this compound with iodoacetic acid N-hydroxysuccinimide ester or a similar activated iodoacetyl derivative.

This reagent consists of a biotin ring, a 1,6-diaminohexane spacer, and a terminal iodoacetyl group that provides reactivity towards sulfhydryl groups. The long spacer arm helps to minimize steric hindrance when the biotinylated molecule interacts with avidin or streptavidin. The coupling reaction with sulfhydryl groups is most efficient at a pH range of 7.5 to 8.5.

Biocatalytic and Biotechnological Routes to 1,6-Hexanediamine Precursors

The precursor to this compound, 1,6-hexanediamine (also known as hexamethylenediamine (B150038) or HMD), is a key industrial chemical traditionally produced from petroleum-based feedstocks. However, there is a growing interest in developing sustainable, bio-based production routes from renewable resources.

Enzyme Cascade Regulation in Microbial Systems for Diamine Production

Microbial systems, particularly engineered Escherichia coli, are being developed as cellular factories for the production of 1,6-hexanediamine. These systems utilize enzyme cascades to convert precursors into the desired diamine.

One approach involves the biocatalytic conversion of adipic acid to 1,6-hexanediamine. This transformation is achieved through a two-step cascade of reduction and amination reactions. Carboxylic acid reductases (CARs) catalyze the reduction of the carboxylic acid groups of adipic acid to aldehydes, which are then converted to amines by transaminases (TAs). By engineering the enzyme cascade, including mining for efficient enzymes and regulating coenzyme availability, researchers have significantly increased the production titer of 1,6-hexanediamine. For instance, a redirected carboxylic acid reductase cascade in E. coli led to a 567-fold increase in the titer of 1,6-hexanediamine, reaching 238.5 mg/L.

Another strategy focuses on the conversion of L-lysine to 1,6-hexanediamine. This involves an artificial one-carbon elongation cycle followed by decarboxylation and transamination. The introduction of an L-lysine α-oxidase, along with other enzymes like α-ketoacid decarboxylase and transaminases, into E. coli has successfully produced 1,6-hexanediamine.

Table 2: Key Enzymes in the Biocatalytic Production of 1,6-Hexanediamine

| Enzyme | Function | Precursor |

|---|---|---|

| Carboxylic Acid Reductase (CAR) | Reduces carboxylic acids to aldehydes | Adipic acid |

| Transaminase (TA) | Converts aldehydes to amines | Adipaldehyde, 6-aminohexanal |

| L-lysine α-oxidase | Converts L-lysine to an α-ketoacid | L-lysine |

Metabolic Engineering Approaches for Biobased 1,6-Hexamethylenediamine Synthesis

Metabolic engineering plays a crucial role in optimizing microbial strains for the efficient production of 1,6-hexamethylenediamine (HMD) from renewable feedstocks like glucose. These approaches aim to construct novel biosynthetic pathways and enhance the flux towards the target molecule.

One strategy involves engineering E. coli to produce HMD directly from glucose by integrating an adipic acid synthesis module with a conversion module for HMD production. This has been achieved through systematic enzyme screening, optimization of protein expression, and targeted pathway engineering. A co-culture strategy, where different engineered strains perform different parts of the pathway, has also been employed to improve efficiency.

Another innovative approach is the creation of an artificial iterative carbon chain extension cycle in E. coli, starting from L-lysine. This pathway, combined with decarboxylation and transamination steps, has enabled the synthesis of HMD. By introducing mutations in key enzymes like α-keto acid decarboxylase, the specificity and efficiency of the pathway can be improved. For instance, engineered E. coli strains have been shown to accumulate up to 84.67 mg/L of HMD from L-lysine. These metabolic engineering efforts are paving the way for sustainable and industrially viable processes for converting renewable resources into valuable platform chemicals like 1,6-hexanediamine.

Purification and Characterization of Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and rigorous characterization of its synthetic intermediates. Ensuring the purity of these precursors is paramount to achieving a high yield and quality of the final product. Various chromatographic and spectroscopic techniques are employed to isolate and identify these intermediate compounds.

A primary intermediate in the synthesis is the mono-Boc-protected 1,6-hexanediamine, formally known as tert-butyl (6-aminohexyl)carbamate (also referred to as N-Boc-1,6-hexanediamine). The synthesis of this intermediate typically involves the reaction of 1,6-hexanediamine with di-tert-butyl dicarbonate. Purification of the resulting product is often achieved through a series of extraction and chromatography steps. For instance, after the initial reaction, the mixture can be filtered and the filtrate washed with water to remove unreacted reagents and byproducts. broadpharm.com Further purification can be accomplished using flash column chromatography on silica (B1680970) gel. mdpi.com The purity and identity of tert-butyl (6-aminohexyl)carbamate are then confirmed through spectroscopic methods.

Another crucial intermediate is the activated form of biotin, commonly Biotin-N-Hydroxysuccinimide ester (Biotin-NHS) . This intermediate is prepared by reacting biotin with N,N'-disuccinimidyl carbonate. Purification of Biotin-NHS can be achieved by filtration and washing with a suitable solvent like ether to yield a relatively pure solid. nih.gov This intermediate is often used in the subsequent coupling reaction without extensive purification, provided its formation is clean and efficient. researchgate.net

The coupling of tert-butyl (6-aminohexyl)carbamate and Biotin-NHS yields the direct precursor to the final product, N-Biotinyl-N'-Boc-1,6-hexanediamine . The purification of this intermediate often involves precipitation from the reaction mixture. For example, after the reaction in a solvent like dimethylformamide (DMF), the addition of methanol (B129727) can induce the precipitation of the product as a white solid, which is then collected by filtration. benchchem.com

The characterization of these intermediates is crucial for quality control throughout the synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Characterization Data for Key Intermediates:

tert-Butyl (6-aminohexyl)carbamate

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.60 (brs, NH), 3.03 (q, J = 6.0 Hz, 4H), 2.62 (t, J = 7.2, 6.4 Hz, 2H), 2.47 (brs, NH₂), 1.37 (brs, 4H), 1.36 (brs, 13H), 1.26 (m, 4H) | scielo.org.mxredalyc.org |

| ¹³C NMR (CDCl₃) | δ 156.0, 79.0, 41.7, 40.5, 32.9, 30.0, 28.5, 26.6, 26.5 | scielo.org.mxredalyc.org |

| EIMS (m/z) | [M]⁺ 216 (2), 159 (19), 143 (59), 131 (37), 98 (46), 86 (71), 57 (100) | scielo.org.mx |

Biotin-N-Hydroxysuccinimide ester (Biotin-NHS)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.55–1.86 (m, 6H), 2.59–2.72 (m, 3H), 2.82–2.94 (m, 4H), 2.95–2.97 (m, 1H), 3.13–3.20 (m, 1H), 4.34–4.38 (m, 1H), 4.52–4.57 (m, 1H), 5.30 (brs, 1H), 5.75 (brs, 1H) | nih.gov |

| ¹³C NMR (CDCl₃) | δ 24.52, 25.42, 25.63, 27.88, 27.93, 30.68, 40.49, 55.28, 60.27, 61.85, 163.81, 168.62, 169.42, 172.48 | nih.gov |

| MS (m/z) | [M+H]⁺ 342 | nih.gov |

N-Biotinyl-N'-Boc-1,6-hexanediamine

| Technique | Data | Reference |

| Molecular Formula | C₂₁H₃₈N₄O₄S | broadpharm.com |

| Molecular Weight | 442.6 g/mol | broadpharm.com |

| CAS Number | 153162-70-0 | broadpharm.comclearsynth.com |

The final deprotection of N-Biotinyl-N'-Boc-1,6-hexanediamine to yield this compound is typically achieved under acidic conditions, and the resulting product can be further purified if necessary. The rigorous purification and characterization of the intermediates ensure that the final compound is of high purity, suitable for its intended applications.

Mechanisms of Amine-Reactive Biotinylation using this compound Derivatives

This compound possesses a terminal primary amine that serves as a versatile reactive handle for conjugation. This amine group can be readily modified to create derivatives capable of reacting with various functional groups on biomolecules. A predominant strategy involves converting the terminal amine into an N-hydroxysuccinimide (NHS) ester.

NHS esters are highly reactive towards primary amines, which are abundantly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.cn The reaction, a nucleophilic acyl substitution, proceeds efficiently under slightly alkaline conditions (pH 7.2-8.5). thermofisher.com In this mechanism, the primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com This process is favored due to the good leaving group nature of the NHS moiety. igem.org

The reaction conditions are critical for successful conjugation. The pH of the reaction buffer is a key factor; at low pH, the amine group is protonated and thus non-nucleophilic, hindering the reaction. lumiprobe.com Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of biotinylation. thermofisher.comlumiprobe.com The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com Therefore, maintaining an optimal pH range of 7.2 to 8.5 is crucial for maximizing the yield of the biotinylated product. thermofisher.com

Another amine-reactive strategy involves the use of imidoesters, which react with primary amines to form amidine bonds. korambiotech.com This reaction is typically carried out at a more alkaline pH (7.5-10). korambiotech.com While effective, the resulting amidine linkage is less stable than the amide bond formed by NHS esters, particularly at pH values above 11, where the reaction can be reversed. korambiotech.com

Derivatives of this compound can also be synthesized to target other functional groups. For instance, an iodoacetyl derivative, N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine, is highly reactive towards sulfhydryl groups found in cysteine residues. insung.netproteochem.com This reaction forms a stable thioether linkage and is most efficient at a pH range of 7.5-8.5. insung.netproteochem.com Pyridyl disulfide derivatives can also react with sulfhydryls to form a disulfide bond, which has the advantage of being cleavable under reducing conditions. insung.netthermofisher.com

| Reactive Group | Target Functional Group | Resulting Linkage | Optimal pH | Key Characteristics |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide Bond | 7.2 - 8.5 | Forms a very stable covalent bond; susceptible to hydrolysis at high pH. thermofisher.comglenresearch.com |

| Imidoester | Primary Amine (-NH₂) | Amidine Bond | 7.5 - 10 | Less stable than amide bonds; reversible at high pH. korambiotech.com |

| Iodoacetyl | Sulfhydryl (-SH) | Thioether Linkage | 7.5 - 8.5 | Forms a stable, non-cleavable bond. insung.netproteochem.com |

| Pyridyl Disulfide | Sulfhydryl (-SH) | Disulfide Bond | 6 - 9 | Cleavable under reducing conditions. insung.netthermofisher.com |

Phosphoramidation Reactions for Nucleic Acid Conjugation

A powerful method for labeling nucleic acids involves phosphoramidation, which creates a stable phosphate-amine linkage. This compound is particularly well-suited for this application due to its terminal primary amine. This approach allows for the site-specific biotinylation of oligonucleotides at their 5' or 3' terminus.

The reaction typically involves activating the terminal phosphate (B84403) group of the nucleic acid. One common method utilizes a water-soluble carbodiimide (B86325), such as 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC), to facilitate the coupling between the phosphate and the amine of this compound. This has been demonstrated in the synthesis of biotin-HDAAMP (adenosine 5'-(6-aminohexyl) phosphoramide), where HDA represents 1,6-hexanediamine. researchgate.netsci-hub.se This conjugate can then be used to initiate in vitro transcription to produce 5'-biotin-labeled RNA with high efficiency. researchgate.netsci-hub.se

An improved aqueous-phase phosphoramidation method has been developed that can achieve up to an 80% yield for nucleic acid-biotin conjugates within a few hours. acs.org For conjugates with 1,6-hexanediamine, quantitative formation can be achieved in as little as 10-20 minutes. acs.org This efficiency makes phosphoramidation a highly attractive method for preparing biotinylated nucleic acids for various applications.

Furthermore, non-nucleosidic phosphoramidites containing a biotin moiety can be incorporated during automated solid-phase oligonucleotide synthesis. oup.com These reagents, often referred to as biotin phosphoramidites, allow for the direct and efficient introduction of biotin at the 5'-end of synthetic DNA or RNA. oup.comnih.gov

Site-Specific Biotinylation Strategies and Linker Optimization

The ability to attach biotin to a specific site on a biomolecule is crucial for many applications, as random labeling can interfere with the molecule's function. springernature.com While chemical methods targeting reactive groups like primary amines can lead to heterogeneous products, several strategies have been developed to achieve site-specific biotinylation. springernature.com

One of the most precise methods is enzymatic biotinylation using biotin ligases like E. coli BirA. springernature.comcreative-proteomics.comox.ac.uk This enzyme specifically recognizes a 15-amino acid peptide sequence, known as the AviTag, and covalently attaches biotin to a specific lysine residue within this tag. springernature.comox.ac.uk The AviTag can be genetically fused to the N-terminus, C-terminus, or within an exposed loop of a target protein, allowing for highly specific and homogenous biotinylation. springernature.comox.ac.uk

For nucleic acids, site-specific biotinylation is often achieved during synthesis using biotin phosphoramidites for 5'-end labeling. oup.com Alternatively, post-synthetic modification of an oligonucleotide functionalized with a terminal amine can be performed.

The optimization of the linker, or spacer arm, between the biotin molecule and the target is also a critical consideration. The 1,6-hexanediamine portion of this compound serves as a spacer arm. broadpharm.com The length and composition of this linker can significantly impact the accessibility of the biotin to its binding partners, such as avidin or streptavidin. creative-proteomics.com Longer spacer arms can reduce steric hindrance, which is the spatial interference between the bulky avidin/streptavidin protein and the labeled biomolecule. osakafu-u.ac.jpnii.ac.jp However, excessively long linkers might increase the risk of multiple avidins being blocked by biotins on a single protein, potentially reducing binding efficiency. researchgate.net

Considerations for Steric Hindrance Reduction via Spacer Arm

The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions. springernature.comox.ac.ukpnas.org However, for this interaction to occur efficiently, the biotin moiety must be accessible to the binding pocket of the avidin/streptavidin tetramer. When biotin is directly attached to a large biomolecule, steric hindrance can prevent or weaken this binding. osakafu-u.ac.jp

The 1,6-hexanediamine component of this compound functions as a spacer arm, providing distance between the biotin and the conjugated molecule. broadpharm.com This separation is often crucial for overcoming steric hindrance. osakafu-u.ac.jp Research has shown that increasing the length of the spacer arm generally leads to improved binding of enzyme-labeled streptavidin to immobilized biotin. osakafu-u.ac.jpnii.ac.jp

A variety of biotinylation reagents are available with different spacer arm lengths to address steric hindrance. insung.netthermofisher.com For example, some reagents incorporate polyethylene (B3416737) oxide (PEO) or tetraethylene glycol (TEG) spacers to provide even greater length and flexibility. creative-proteomics.comidtdna.com The choice of spacer arm length depends on the specific application and the nature of the biomolecules involved. A minimum spacer length of six carbon atoms is often recommended to reduce steric hindrance. researchgate.net The hexanediamine spacer in this compound provides this minimal length.

| Reagent | Spacer Arm Length (Angstroms) | Key Feature |

|---|---|---|

| NHS-Biotin | 13.5 | Standard amine-reactive biotinylation. insung.net |

| NHS-LC-Biotin | 22.4 | Longer chain for reduced steric hindrance. nii.ac.jp |

| Iodoacetyl-LC-Biotin | 27.1 | Extended spacer for sulfhydryl reactivity. proteochem.com |

| Biotin-HPDP | 29.2 | Long, cleavable spacer for sulfhydryl reactivity. insung.net |

Cleavable and Uncleavable Linkage Considerations in Biotinylation

The nature of the linkage between biotin and the target molecule can be either permanent (non-cleavable) or reversible (cleavable). The choice between a cleavable and non-cleavable linker depends entirely on the downstream application.

Non-cleavable Linkers:

This compound, when conjugated via an amide or thioether bond, forms a highly stable, non-cleavable linkage. broadpharm.com This is advantageous when a permanent tag is desired for detection or immobilization purposes where the strong biotin-avidin interaction is the primary goal.

Cleavable Linkers:

In some applications, it is necessary to release the biotinylated molecule from its avidin-bound state. Since the biotin-avidin interaction is extremely strong and resistant to harsh conditions, cleaving this bond directly often results in denaturation of the involved proteins. thermofisher.com A more gentle approach is to incorporate a cleavable spacer arm into the biotinylation reagent. thermofisher.comthermofisher.com

Several types of cleavable linkers are commonly used:

Disulfide Bonds: These are the most common type of cleavable linker in biotinylation reagents. thermofisher.com The disulfide bond is stable under normal conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or TCEP. insung.netnih.gov This allows for the release of the biotin tag and any bound avidin.

Acid-Sensitive Linkers: These linkers, often containing a hydrazone group, are designed to be stable at neutral pH but hydrolyze under acidic conditions, such as those found in endosomes and lysosomes. broadpharm.com

Photocleavable Linkers: These linkers incorporate a light-sensitive moiety that breaks upon irradiation with light of a specific wavelength, typically in the UV range (300-350 nm). oup.comnih.govresearchgate.net This provides a rapid and controlled method for releasing the biotinylated molecule. nih.govresearchgate.net

Fluoride-Cleavable Linkers: Some linkers are designed with silyl (B83357) ether bonds that are stable under standard deprotection conditions but can be cleaved by treatment with a fluoride (B91410) source, such as hydrogen fluoride/pyridine. nih.govacs.org

The ability to cleave the biotin tag is particularly useful in applications such as affinity purification, where the goal is to isolate a target molecule and then release it for further analysis. nih.govnih.gov

Applications of N Biotinyl 1,6 Hexanediamine in Molecular and Cellular Research

Nucleic Acid Biotinylation and Hybridization Probes

The covalent attachment of biotin (B1667282) to nucleic acids is a fundamental technique in molecular biology, enabling the non-radioactive detection and affinity purification of DNA and RNA probes. N-Biotinyl-1,6-hexanediamine is a key component in the synthesis of the necessary reagents for these modifications.

5′-Terminal Biotinylation of Oligodeoxynucleotides

The specific labeling of the 5′-end of synthetic oligodeoxynucleotides is commonly achieved during solid-phase synthesis using biotin phosphoramidite (B1245037) reagents. nih.govbiosearchtech.com These reagents are designed to be compatible with automated DNA synthesizers. The phosphoramidite method allows for the direct and efficient incorporation of a biotin molecule at the 5'-terminus of the growing DNA chain. nih.gov

The structure of these phosphoramidite reagents often incorporates a linker arm to separate the bulky biotin molecule from the oligonucleotide, which is essential for maintaining the hybridization properties of the DNA and ensuring efficient binding of avidin (B1170675) or streptavidin. genelink.com this compound provides the structural basis for such a linker. The terminal amine of this compound can be reacted to introduce the phosphoramidite group, creating a reagent ready for use in DNA synthesis.

Table 1: Key Features of 5'-Terminal Biotinylation of Oligodeoxynucleotides

| Feature | Description |

| Methodology | Incorporation of a biotin phosphoramidite reagent during automated solid-phase DNA synthesis. |

| Reagent Structure | A biotin moiety linked to a phosphoramidite group via a spacer arm, often derived from this compound. |

| Point of Attachment | The 5'-terminus of the oligodeoxynucleotide. |

| Advantage of Linker | The hexanediamine (B8719201) spacer minimizes steric hindrance, preserving the nucleic acid's hybridization capabilities and facilitating biotin-avidin interaction. genelink.com |

| Applications | Development of diagnostic probes, affinity purification of DNA-binding proteins, and immobilization of oligonucleotides on solid supports. genelink.com |

RNA Labeling via One-Step In Vitro Transcription with Biotin-AMP Conjugates

A powerful method for the 5' biotinylation of RNA involves a one-step in vitro transcription reaction. springernature.comnih.gov This technique utilizes a chemically synthesized biotin-adenosine 5'-monophosphate (AMP) conjugate as an initiator of transcription by specific RNA polymerases, such as T7 RNA polymerase. researchgate.netbiosyn.com

The synthesis of this conjugate, often referred to as biotin-HDA-AMP, involves the coupling of this compound (Biotin-HDA) to AMP. springernature.comnih.govresearchgate.net During the in vitro transcription process, the T7 RNA polymerase recognizes the biotin-HDA-AMP conjugate and incorporates it at the 5'-end of the newly synthesized RNA transcript. This method offers high efficiency for labeling RNA molecules, particularly those larger than 60 nucleotides. springernature.comnih.gov

Table 2: Research Findings on RNA Labeling with Biotin-HDA-AMP

| Study Aspect | Finding | Reference |

| Conjugate Synthesis | Biotin-HDA-AMP is chemically synthesized from this compound and AMP. | springernature.comnih.gov |

| Transcription Initiation | The conjugate acts as an initiator for T7 RNA polymerase, leading to the production of 5'-biotinylated RNA. | researchgate.netbiosyn.com |

| Labeling Efficiency | This one-step in vitro transcription method provides high labeling efficiency. | springernature.comnih.gov |

| Applicability | The procedure is particularly effective for labeling RNA molecules longer than 60 nucleotides. | springernature.comnih.gov |

Impact of Biotinylation on Nucleic Acid Hybridization Properties

The introduction of a biotin label onto a nucleic acid probe has the potential to affect its hybridization to a complementary target sequence. However, the use of a linker arm, such as the 1,6-hexanediamine (B7767898) spacer in this compound, is a widely adopted strategy to mitigate this issue. genelink.com

The six-carbon chain of the hexanediamine linker physically separates the biotin molecule from the nucleic acid backbone. biosyn.com This separation minimizes steric hindrance that could otherwise interfere with the Watson-Crick base pairing between the probe and its target. genelink.com As a result, the biotinylated probe can hybridize to its target sequence with high specificity and stability, which is crucial for applications like Southern and Northern blotting, in situ hybridization, and microarray analysis.

Studies on the thermodynamic stability of modified nucleic acid duplexes indicate that the nature and position of a modification can influence the stability of the duplex. While the addition of bulky groups can be destabilizing, the flexibility and length of the hexanediamine linker help to position the biotin away from the hybridization interface, thus preserving the thermodynamic properties of the nucleic acid duplex. nih.govnih.gov

Protein Biotinylation and Proteomic Applications

Biotinylation is a fundamental technique for labeling proteins for a wide array of applications, including affinity purification, immunoassay development, and proteomic studies. The terminal primary amine of this compound allows for its chemical modification into reactive derivatives capable of covalently bonding to proteins.

Reagent for Biotinylation of Proteins

This compound itself is not directly reactive with proteins under physiological conditions. However, it is a precursor for the synthesis of amine-reactive biotinylation reagents. The primary amine of this compound can be converted into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an iodoacetyl group. pharmaffiliates.comnih.govjenabioscience.com

This compound-NHS ester: This derivative reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of proteins to form stable amide bonds. thermofisher.comnih.gov

N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine: This reagent is designed to react specifically with sulfhydryl groups (the thiol group of cysteine residues). scbt.com

The hexanediamine spacer in these reagents serves the same purpose as in nucleic acid labeling: it reduces the potential for steric hindrance, allowing the biotinylated protein to maintain its biological activity and to be efficiently captured by avidin or streptavidin. broadpharm.com

Table 3: Common Protein Biotinylation Reagents Derived from this compound

| Reagent Derivative | Target Functional Group | Resulting Covalent Bond |

| This compound-NHS ester | Primary amines (Lysine, N-terminus) | Amide |

| N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | Sulfhydryl groups (Cysteine) | Thioether |

Biotin Identification (BioID) Proteomics for Protein Interaction Networks

Biotin Identification (BioID) is a proximity-dependent labeling technique used to identify protein-protein interactions in living cells. nih.gov This method employs a promiscuous biotin ligase (BirA) that is fused to a protein of interest (the "bait"). nih.gov When supplied with biotin, the BirA enzyme generates reactive biotin-AMP, which then covalently attaches biotin to lysine residues of nearby proteins (the "prey") within a radius of approximately 10-15 nanometers.

While this compound is not directly added to the cell culture for BioID, the principle of the technique relies on the enzymatic biotinylation of proteins. The biotinylated proteins are subsequently purified using streptavidin affinity chromatography and identified by mass spectrometry. This allows for the mapping of protein interaction networks and the identification of transient or weak interactions that are often missed by other methods like co-immunoprecipitation. nih.gov The covalent nature of the biotin tag allows for stringent purification conditions, reducing background and increasing the confidence of identified interactors. nih.gov

Table 4: Overview of the Biotin Identification (BioID) Workflow

| Step | Description |

| 1. Fusion Protein Expression | A gene encoding the protein of interest is fused to a gene encoding a promiscuous biotin ligase (BirA) and expressed in cells. |

| 2. Biotin Supplementation | The cells are incubated with an excess of biotin, which is converted by BirA into reactive biotin-AMP. |

| 3. Proximity Labeling | The reactive biotin-AMP is released from the enzyme and covalently attaches biotin to accessible lysine residues of proteins in close proximity to the bait protein. |

| 4. Cell Lysis and Affinity Purification | The cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads. |

| 5. Mass Spectrometry | The captured proteins are eluted, digested, and identified by mass spectrometry to reveal the protein interaction network of the bait protein. |

Functional Biotinylation of Recombinant Proteins

The biotinylation of recombinant proteins serves several key purposes in research:

Detection and Quantification: Biotinylated proteins can be easily detected and quantified using enzyme-conjugated streptavidin in techniques like Western blotting and ELISA.

Purification: The strong interaction with immobilized avidin or streptavidin allows for the efficient affinity purification of biotinylated proteins from complex mixtures.

Interaction Studies: Biotinylated proteins can be used as probes to study protein-protein, protein-DNA, or protein-small molecule interactions using techniques like pull-down assays, surface plasmon resonance (SPR), and biolayer interferometry (BLI).

The choice of biotinylation reagent is critical to maintain the functional integrity of the protein. Reagents with long spacer arms, such as that in this compound, are often preferred as they minimize steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin without compromising the protein's native conformation and activity.

| Biotinylation Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chemical Labeling (e.g., using this compound derivatives) | Covalent attachment of a biotin derivative to specific amino acid residues (e.g., lysines, cysteines) or termini of the protein. | Versatile, can be performed in vitro on purified proteins. | Can result in heterogeneous labeling and may potentially affect protein function if critical residues are modified. |

| Enzymatic Labeling (e.g., AviTag™) | Site-specific biotinylation of a short peptide tag (AviTag) by the E. coli biotin ligase (BirA). | Highly specific, single biotin molecule attached at a defined site, minimizing functional interference. | Requires genetic modification of the protein to include the tag and co-expression with BirA. |

Cellular Labeling and Imaging Methodologies

Intracellular Labeling with Membrane-Permeable Biotin Compounds

This compound is characterized as a membrane-permeable biotin compound due to its uncharged, simple alkyl-chain spacer arm. nih.gov This property allows it to diffuse across the cell membrane, making it a valuable tool for labeling intracellular components in living cells. Once inside the cell, it can be conjugated to intracellular proteins or other molecules of interest, which can then be detected using fluorescently labeled streptavidin for imaging purposes or isolated for further analysis.

While specific studies detailing the use of this compound for intracellular labeling are not extensively documented, the principle is demonstrated by other small, membrane-permeable biotinylating agents. For instance, in neuronal tracing studies, biotin-containing compounds are used for the intracellular labeling of neurons to visualize their morphology and connections. precisepeg.com

Cell Surface Labeling Techniques

Biotinylation is a widely used method for labeling proteins on the surface of living cells. This technique is crucial for studying cell surface protein trafficking, dynamics, and interactions. While membrane-impermeable biotinylation reagents are typically used for this purpose to ensure that only extracellularly exposed proteins are labeled, derivatives of this compound can be synthesized to be membrane-impermeable for such applications.

The general procedure for cell surface biotinylation involves:

Incubating intact cells with a membrane-impermeable biotinylation reagent.

Quenching the reaction to stop the labeling process.

Lysing the cells and isolating the biotinylated proteins using avidin or streptavidin-conjugated beads.

Analyzing the isolated proteins by techniques such as Western blotting or mass spectrometry.

This approach allows for the specific identification and characterization of the cell surface proteome.

Application in Flow Cytometric Analysis of Cell Surface Receptors

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. Biotinylation plays a key role in the detection and quantification of cell surface receptors by flow cytometry. In this method, a ligand or antibody that specifically binds to the cell surface receptor of interest is first biotinylated.

The biotinylated probe is then incubated with the cell sample. After washing away the unbound probe, the cells are stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin (PE) or streptavidin-fluorescein isothiocyanate (FITC)). The fluorescence intensity of the cells, which is proportional to the number of receptors on the cell surface, is then measured by a flow cytometer. This allows for the quantification of receptor expression levels and the identification of different cell subpopulations. This compound can be used to create the biotinylated probes necessary for this type of analysis.

Immunological and Diagnostic Assay Development

Role in Enzyme-Linked Immunosorbent Assay (ELISA)

The high affinity of the biotin-streptavidin interaction is extensively utilized to enhance the sensitivity and versatility of Enzyme-Linked Immunosorbent Assays (ELISAs). In a typical biotin-streptavidin ELISA, one of the components of the assay, such as a detection antibody or an antigen, is biotinylated. This compound can serve as the biotinylating agent for this purpose.

The use of biotinylation in ELISA offers several advantages:

Signal Amplification: A single streptavidin-enzyme conjugate can bind to multiple biotin molecules on a detection antibody, leading to a significant amplification of the signal and increased assay sensitivity.

Versatility: The same streptavidin-enzyme conjugate can be used for different assays as long as the detection antibody is biotinylated, which simplifies the experimental workflow and reduces costs.

Reduced Background: The specificity of the biotin-streptavidin interaction helps to reduce non-specific binding and background noise, improving the signal-to-noise ratio.

| Component | Function |

|---|---|

| Capture Antibody | Immobilized on the solid phase to capture the target antigen. |

| Target Antigen | The substance to be detected and quantified. |

| Biotinylated Detection Antibody | Binds to a different epitope on the target antigen. The biotin tag allows for subsequent binding of streptavidin-enzyme conjugate. |

| Streptavidin-Enzyme Conjugate (e.g., Streptavidin-HRP) | Binds to the biotinylated detection antibody and catalyzes a colorimetric or chemiluminescent reaction for signal generation. |

| Substrate | Converted by the enzyme to produce a detectable signal. |

Development of Anti-Biotin Antibodies for Diagnostic Applications

The production of antibodies that specifically recognize biotin is a cornerstone for the development of a wide array of diagnostic immunoassays. These assays leverage the high affinity and specificity of the biotin-streptavidin interaction, a widely used tool in molecular biology. The generation of anti-biotin antibodies requires rendering the small biotin molecule immunogenic, a process achieved by conjugating it to a larger carrier protein. This compound plays a crucial role in this process, acting as a hapten with a spacer arm that facilitates its presentation to the immune system.

The development of anti-biotin antibodies for diagnostic use involves several key stages, from the synthesis of the immunogen to the characterization and application of the resulting antibodies in various assay formats. The choice of the biotin derivative and the carrier protein, as well as the method of conjugation, are critical factors that influence the specificity and affinity of the antibodies produced.

Immunogen Preparation using this compound

To elicit an immune response against the small biotin molecule, it must be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This compound is an ideal derivative for this purpose due to its terminal primary amine group, which can be readily coupled to carboxyl groups on the carrier protein using carbodiimide (B86325) chemistry. The 1,6-hexanediamine spacer arm is of particular importance as it extends the biotin moiety away from the surface of the carrier protein. This spatial separation minimizes steric hindrance, thereby improving the accessibility of the biotin hapten to B-cells and enhancing the subsequent antibody response. nih.gov

The general procedure for creating a biotin-KLH immunogen involves activating the carboxyl groups on the KLH protein with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate. Subsequently, this compound is added, and its terminal amine group reacts with the activated carboxyl groups on the KLH, forming a stable amide bond. The resulting biotin-KLH conjugate is then purified to remove unreacted reagents and used to immunize animals, typically mice or rabbits, for the production of monoclonal or polyclonal antibodies, respectively. nih.govnih.gov

Characterization of Anti-Biotin Antibodies

Following immunization, the resulting anti-biotin antibodies are characterized to determine their suitability for diagnostic applications. Key parameters that are evaluated include antibody titer, specificity, and affinity.

Antibody Titer and Specificity: The antibody titer, which represents the concentration of specific antibodies in the serum of the immunized animal, is typically determined using an Enzyme-Linked Immunosorbent Assay (ELISA). In a common ELISA format, microtiter plates are coated with a biotin-BSA conjugate, prepared in a similar manner to the biotin-KLH immunogen. Serial dilutions of the antiserum are then added to the wells, and the binding of anti-biotin antibodies is detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate. This allows for the quantification of the antibody response. nih.govnih.gov

Specificity is assessed by performing competitive ELISAs, where the binding of the antibody to the coated biotin-BSA is inhibited by the presence of free biotin or biotin derivatives in the sample. A high degree of inhibition by free biotin indicates that the antibody is specific for the biotin moiety. The cross-reactivity with other structurally related molecules can also be evaluated in this manner.

Antibody Affinity: The affinity of an antibody for its antigen is a measure of the strength of their interaction. A competitive enzyme immunoassay can be employed to determine the affinity of anti-biotin antibodies. nih.gov In such an assay, a fixed amount of anti-biotin antibody is incubated with varying concentrations of free biotin before being added to a microtiter plate coated with a biotin-protein conjugate. The concentration of free biotin that causes a 50% reduction in the antibody binding to the coated antigen (IC50) is inversely proportional to the antibody's affinity. High-affinity antibodies are highly desirable for the development of sensitive diagnostic assays.

A comparative study of the binding of biotin and biotinylated macromolecules to a monoclonal anti-biotin antibody and to streptavidin revealed important characteristics for their use in immunoassays. The study utilized a competitive ELISA to determine the relative affinity and avidity of these interactions. The results highlighted that while streptavidin exhibits an exceptionally high affinity for free d-biotin, its avidity for biotinylated macromolecules can be comparable to that of anti-biotin antibodies. nih.gov

| Interaction | Receptor | Ligand in Solution | IC50 (pM) | Relative Affinity/Avidity Index |

| Biotin Binding | Streptavidin | d-Biotin | 11.5 | 100 |

| Biotinylated BSA Binding | Streptavidin | BSA-c-biotin | 65.3 | 17.6 |

| Biotinylated IgG Binding | Streptavidin | IgG-biotin | 174.2 | 6.6 |

| Biotin Binding | Anti-biotin mAb | d-Biotin | 1.15 x 10^7 | 0.001 |

| Biotinylated BSA Binding | Anti-biotin mAb | BSA-c-biotin | 56.1 | 20.5 |

| Biotinylated IgG Binding | Anti-biotin mAb | IgG-biotin | 57.8 | 19.9 |

Table 1: Comparison of the binding of biotin and biotinylated ligands to streptavidin and a monoclonal anti-biotin antibody. The affinity/avidity index is calculated relative to the streptavidin-d-biotin interaction. Data adapted from a competitive enzyme immunoassay study. nih.gov

Application in Diagnostic Immunoassays

Anti-biotin antibodies are integral components of various diagnostic immunoassay platforms. Their ability to recognize and bind to biotinylated molecules allows for the detection of a wide range of analytes.

One common application is in "sandwich" ELISAs. In this format, a capture antibody specific for the analyte of interest is immobilized on a solid phase. The sample containing the analyte is then added, followed by a biotinylated detection antibody that also binds to the analyte at a different epitope. The presence of the analyte is then revealed by the addition of streptavidin conjugated to a reporter enzyme, which binds to the biotinylated detection antibody and generates a measurable signal.

Anti-biotin antibodies can also be used directly as the detection reagent. For instance, a primary antibody specific for the analyte can be biotinylated and, after binding to the analyte, detected by an anti-biotin antibody conjugated to a reporter enzyme. This approach can amplify the signal and enhance the sensitivity of the assay.

Furthermore, the development of competitive immunoassays for the detection of biotin itself in biological samples relies on the availability of high-quality anti-biotin antibodies. In these assays, biotin in the sample competes with a known amount of labeled biotin for binding to a limited amount of anti-biotin antibody. The resulting signal is inversely proportional to the concentration of biotin in the sample.

The use of anti-biotin antibodies offers an alternative to the streptavidin-biotin system, which can be advantageous in certain applications. For example, the interaction between an anti-biotin antibody and biotin is generally less strong than the streptavidin-biotin interaction, which can facilitate the elution of biotinylated molecules during purification procedures. nih.gov

N Biotinyl 1,6 Hexanediamine in Materials Science and Nanotechnology

Functionalization of Nanomaterials

The surface modification of nanomaterials is a fundamental step in tailoring their properties for specific applications. N-Biotinyl-1,6-hexanediamine serves as a versatile tool for this purpose, enabling the introduction of biotin (B1667282) onto diverse nanosurfaces, which can then be used for highly specific molecular recognition events.

Gold nanoparticles (AuNPs) are widely utilized in biomedical applications due to their unique optical and electronic properties, as well as their amenability to surface functionalization. nih.gov The derivatization of AuNPs with this compound is a common strategy to impart biological recognition capabilities. The primary amine group of this compound can be covalently attached to the surface of AuNPs, often through activators that facilitate amide bond formation with carboxyl groups on a pre-functionalized nanoparticle surface.

Once biotinylated, these AuNPs can specifically bind to streptavidin. smbb.mx This robust interaction is a cornerstone for building more complex nanostructures. For instance, streptavidin-coated AuNPs can be further functionalized with biotinylated oligonucleotides, creating stable and highly specific bio-nanoconjugates. beilstein-journals.org The stability of these functionalized nanoparticles is often enhanced by the presence of the biotinylated ligands, which can provide both steric and electrostatic repulsion, preventing aggregation. beilstein-journals.org

| Nanoparticle | Functionalization Method | Key Feature | Application |

| Gold Nanoparticles (AuNPs) | Covalent attachment of this compound | Introduces biotin for specific streptavidin binding smbb.mx | Biosensing, Targeted Drug Delivery nih.gov |

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess exceptional mechanical and electrical properties. However, their inert surfaces often require functionalization to improve solubility and facilitate their integration into biological systems. nih.gov Covalent functionalization strategies are employed to attach molecules like this compound to the surface of these materials.

For graphene oxide (GO), which is rich in oxygen-containing functional groups like carboxyl, hydroxyl, and epoxide groups, the amine group of this compound can readily form covalent bonds. This can occur through the opening of epoxide rings, nucleophilic substitution of hydroxyl groups, or the formation of amide bonds with carboxyl groups. researchgate.net Similarly, CNTs can be oxidized to introduce carboxyl groups, which then serve as anchor points for covalent attachment of amine-containing molecules. ias.ac.in The functionalization process can alter the electronic structure of the carbon nanomaterials, which is a key consideration in the design of electronic biosensors. ias.ac.in

| Carbon Nanomaterial | Functionalization Reaction | Resulting Property |

| Graphene Oxide (GO) | Amidation, Epoxide opening researchgate.net | Enhanced water dispersibility, Biocompatibility |

| Carbon Nanotubes (CNTs) | Amide bond formation with carboxylated CNTs ias.ac.in | Improved solubility, Reduced cytotoxicity nih.gov |

The ability of this compound to participate in the biotin-streptavidin interaction allows for its use in the assembly of nanoparticle networks. By functionalizing nanoparticles with biotin and then introducing streptavidin, which has four biotin-binding sites, it is possible to create cross-linked networks of nanoparticles. This bottom-up self-assembly approach is a powerful method for fabricating novel composite materials with tailored properties.

For example, gold nanoparticles can be interlinked using dithiol molecules, which bind to the gold surface at both ends, forming nanoparticle aggregates and networks. researchgate.net While this specific example uses a dithiol, the principle is analogous to using the biotin-streptavidin system, where streptavidin acts as the multivalent linker. Such networked structures can exhibit collective properties that are distinct from those of the individual nanoparticles, leading to applications in areas such as plasmonics and catalysis.

Integration into Biosensor Platforms

The high specificity and strength of the biotin-streptavidin interaction make this compound an ideal component for the construction of highly sensitive and selective biosensors.

Electrochemical biosensors translate the binding of a target analyte into a measurable electrical signal. mdpi.com The integration of nanomaterials functionalized with this compound can significantly enhance the performance of these sensors. One key strategy is signal amplification, where the presence of the target analyte triggers a cascade of events that leads to a larger, more easily detectable signal. frontiersin.org

Nanoparticles, due to their high surface-area-to-volume ratio, can be loaded with a large number of signaling molecules or enzymes. frontiersin.org In a typical assay format, a capture probe is immobilized on the electrode surface. After the target analyte binds to the capture probe, a biotinylated detection probe is introduced, followed by the addition of streptavidin-conjugated enzymes or nanoparticles. This "sandwich" assay format brings the signal-amplifying species into close proximity to the electrode surface, resulting in a significant increase in the electrochemical signal. mdpi.com This approach improves the limit of detection, allowing for the sensitive measurement of low-abundance biomarkers. nih.gov

| Biosensor Component | Role of this compound | Signal Amplification Mechanism |

| Detection Probe | Biotinylation for subsequent binding of streptavidin conjugates | Enzyme- or nanoparticle-mediated signal enhancement frontiersin.org |

| Nanoparticle Carrier | Surface functionalization with biotin | High loading of signaling molecules frontiersin.org |

Optical waveguide biosensors are highly sensitive devices that detect changes in the refractive index at the sensor surface. researchgate.net These sensors often rely on the evanescent wave, an electromagnetic field that extends a short distance from the waveguide surface into the surrounding medium. semanticscholar.org When biomolecules bind to the sensor surface within this evanescent field, they alter the effective refractive index of the guided light mode, which can be detected as a change in the output signal. nih.gov

The surface of the optical waveguide can be functionalized with this compound to create a biotin-coated surface. This allows for the immobilization of streptavidin, which can then be used to capture biotinylated capture probes, such as antibodies or nucleic acids. mdpi.com This layered approach ensures a well-oriented and active layer of bioreceptors on the sensor surface, leading to improved sensor performance. The high affinity of the biotin-streptavidin interaction ensures stable immobilization of the recognition elements, which is crucial for reliable and reproducible measurements. mdpi.com

Development of Affinity Layers for Biosensing

The creation of a highly specific and stable affinity layer is a critical step in the development of reliable and sensitive biosensors. This compound plays a pivotal role in this process by enabling the straightforward biotinylation of sensor surfaces. This modification facilitates the subsequent immobilization of streptavidin or avidin (B1170675), proteins that exhibit an exceptionally high affinity for biotin. The resulting streptavidin-coated surface serves as a versatile platform for capturing any biotinylated biorecognition molecule, such as antibodies, enzymes, or nucleic acids.

The fundamental principle behind this strategy is the quasi-irreversible bond formed between biotin and streptavidin, which is one of the strongest non-covalent interactions known in nature. This robust linkage ensures that the biorecognition molecules are firmly anchored to the sensor surface, even under stringent washing conditions, thereby enhancing the stability and reusability of the biosensor.

The hexanediamine (B8719201) spacer arm of this compound is of particular importance. This linker physically separates the biotin moiety from the sensor substrate, which helps to minimize steric hindrance. This separation allows the biotin to be more accessible for binding with the bulky streptavidin tetramer, leading to a higher density of active binding sites on the surface.

Research Findings:

The primary amine group on this compound allows for its covalent attachment to a variety of sensor surfaces that have been pre-activated with amine-reactive functional groups. A common approach involves the use of N-hydroxysuccinimide (NHS) esters. For instance, a gold or glass surface can be functionalized with a self-assembled monolayer (SAM) of carboxyl-terminated alkanethiols. These carboxyl groups are then activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and NHS to form an NHS ester, which readily reacts with the amine group of this compound to form a stable amide bond.

Studies utilizing techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) have demonstrated the efficacy of this approach. These studies show a significant increase in the mass and a change in the refractive index of the sensor surface upon the sequential binding of this compound, streptavidin, and a final biotinylated analyte, confirming the successful formation of a multilayered affinity system.

Substrate Modification for Protein Microarrays

In the field of proteomics, protein microarrays are a powerful high-throughput tool for studying protein interactions, functions, and expression levels. The performance of a protein microarray is heavily dependent on the quality of the substrate and the method used to immobilize the protein probes. This compound is instrumental in the preparation of substrates that promote the oriented and stable immobilization of proteins.

Similar to its application in biosensors, this compound is used to create a biotin-functionalized surface on microarray substrates, typically glass slides. This is often achieved by first treating the glass with an amine-containing silane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. These surface amines can then be coupled with a biotin derivative that has been activated to react with amines. Alternatively, the surface can be treated with a carboxyl-functionalized coating, which is then activated with EDC/NHS to react with the amine of this compound.

Once the substrate is biotinylated, it is incubated with a solution of streptavidin. The streptavidin layer then acts as a universal anchor for biotinylated protein probes. This method offers a significant advantage over direct covalent attachment of proteins to the surface, as it often results in a more uniform orientation of the immobilized proteins, which can be crucial for retaining their biological activity.

Detailed Research Findings:

Research in protein microarray development has shown that the use of a linker molecule like this compound is beneficial. The length of the hexanediamine spacer helps to project the biotin molecule away from the substrate surface, making it more accessible to the streptavidin molecule. This increased accessibility can lead to a higher density of functional protein probes on the microarray.

Fluorescence-based assays are commonly used to evaluate the performance of protein microarrays. Studies have demonstrated that microarrays prepared with a this compound and streptavidin-based immobilization strategy exhibit high signal-to-noise ratios and low background fluorescence. This is indicative of efficient and specific protein binding, with minimal non-specific adsorption of detection reagents to the substrate.

The stability of the protein immobilization is another key parameter. The strong interaction between biotin and streptavidin ensures that the protein probes remain attached to the surface throughout the multiple incubation and washing steps of a typical microarray experiment. This robustness is essential for generating reliable and reproducible data.

Emerging Research Directions and Future Perspectives

Innovations in Biotin-Based Probes for Real-Time Biological Analysis

The development of advanced molecular probes for real-time analysis within living systems is a rapidly advancing field. Biotin-based probes are central to this progress, leveraging the high specificity of the biotin-avidin interaction for targeted imaging and detection. nih.govrsc.org N-Biotinyl-1,6-hexanediamine is instrumental in constructing these probes, providing a stable and flexible linkage between the biotin (B1667282) targeting group and a signaling molecule, such as a fluorophore.

Recent innovations include dual-strategy near-infrared (NIR) probes designed for enhanced cancer imaging. nih.gov These probes combine a biotin tag for specific recognition and uptake by cancer cells, which often overexpress biotin receptors, with a stimulus-responsive element. nih.govresearchgate.net For example, a probe can be designed to be activated by glutathione (B108866) (GSH), which is found in elevated concentrations within tumor cells. nih.govnih.gov This dual mechanism ensures that the probe only becomes fluorescent upon entering the target cancer cell and interacting with its specific intracellular environment, significantly improving the signal-to-noise ratio for high-contrast imaging. nih.gov The hexanediamine (B8719201) linker in these constructs ensures that the biotin can bind to its receptor without the fluorescent payload interfering with the interaction.

Multifunctional fluorophores are also being developed that incorporate both a rhodamine dye for visualization and a biotin affinity tag for subsequent capture of tagged proteins. biorxiv.org These probes are designed to be cell-permeable, allowing for the labeling and real-time imaging of proteins within living cells, followed by their isolation and analysis. biorxiv.org

Table 1: Examples of Innovative Biotin-Based Probes

| Probe Type | Targeting Mechanism | Activation/Detection Method | Key Feature |

|---|---|---|---|

| GSH-Activated NIR Probe | Biotin receptor-mediated endocytosis | Glutathione (GSH) triggers release of NIR fluorophore | Dual-strategy for selective cancer cell imaging nih.gov |

| Two-Photon H2O2 Probe | Biotin receptor targeting | Reaction with hydrogen peroxide (H2O2) | Enables deep-tissue imaging of reactive oxygen species in tumors mdpi.com |

| Multifunctional Fluorophore | Biotin-HaloTag interaction | Rhodamine fluorescence | Allows for both live-cell imaging and subsequent affinity purification of proteins biorxiv.org |

Advanced Bioconjugation Chemistries Utilizing Hexanediamine Linkers

The hexanediamine linker is a versatile component in modern bioconjugation, the process of covalently linking molecules for specific purposes. symeres.com Its simple, uncharged alkyl chain and terminal primary amine group make this compound a valuable reagent for attaching biotin to proteins, nucleic acids, and other biomolecules. broadpharm.comacs.org The linker's length is critical for overcoming steric hindrance, which can otherwise prevent the biotin from accessing the deep binding pocket of avidin (B1170675) or streptavidin. broadpharm.com

One advanced application is in the preparation of nucleic acid conjugates through phosphoramidation reactions. acs.org This method has been used to create conjugates of 1,6-hexanediamine (B7767898) with both DNA and RNA, with reaction times as short as 10-20 minutes. acs.org These conjugates can then be further modified, for example, by attaching fluorescein (B123965) for detection purposes. acs.org

The development of linkers for antibody-drug conjugates (ADCs) is another area where such chemistries are vital. nih.gov Linkers must be stable in systemic circulation but allow for the release of a cytotoxic payload inside a target cell. symeres.com The principles of using bifunctional linkers like hexanediamine are central to ADC design, connecting the targeting antibody to the therapeutic agent. nih.gov The chemistry allows for precise control over the attachment point and the properties of the final conjugate. precisepeg.com

Development of Next-Generation Biosensing Technologies

The exceptionally strong and specific non-covalent interaction between biotin and avidin/streptavidin (with a dissociation constant, Kd, of ~10⁻¹⁵ M) is a cornerstone of many biosensing technologies. nih.govnih.gov this compound is frequently used to immobilize biotinylated "bait" molecules onto sensor surfaces for the detection of "prey" molecules.

A significant advancement is the development of graphene field-effect transistor (GFET) biosensors. nih.gov These devices leverage the outstanding electrical conductivity of graphene to detect binding events with ultrahigh sensitivity. nih.gov By functionalizing the graphene surface with avidin, the sensor can detect biotinylated macromolecules at concentrations as low as 90 fg/mL (femtograms per milliliter), or 0.37 picomolar (pM). nih.govacs.org This technology provides a platform for the rapid and point-of-care detection of a wide range of biomarkers that can be linked to biotin. acs.org

Furthermore, research into regenerative biosensors aims to overcome the limitation of irreversible bait molecule immobilization. researchgate.net One such system uses a desthiobiotin surface where streptavidin acts as a bridge between the chip and a biotinylated bait molecule. researchgate.net While the bait-streptavidin interaction is stable for analysis, the entire complex can be later removed with an injection of free biotin, allowing the sensor chip to be regenerated and reused for different assays. researchgate.net

Table 2: Comparison of Biotin-Based Biosensing Technologies

| Biosensor Technology | Transduction Principle | Target Molecule | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Graphene Field-Effect Transistor (GFET) | Change in electrical conductivity | Biotin | 90 fg/mL (~0.37 pM) nih.gov |

| AuNP-Decorated GFET | Change in electrical conductivity | Biotinylated Protein A | < 0.4 pM acs.org |

Potential in Targeted Therapeutic Delivery Systems (focus on conjugation strategy)

Conjugating therapeutic agents to biotin is a widely explored strategy for targeted drug delivery, particularly in oncology. nih.govnih.gov Many cancer cells overexpress transporters for biotin, allowing biotin-drug conjugates to be preferentially taken up by tumor cells, thereby increasing drug efficacy and reducing side effects. rsc.orgresearchgate.net

This compound is a key component in the synthesis of these targeted systems. The conjugation strategy typically involves activating the carboxylic acid group of a therapeutic molecule (or a polymer carrier) and reacting it with the terminal amine of this compound. Alternatively, biotin's own valeric acid tail can be activated (e.g., with N-hydroxysuccinimide) to form an NHS-biotin ester, which then readily reacts with the amine of a hexanediamine linker previously attached to the drug or carrier. rwth-aachen.de

This approach has been used to create biotin-decorated polymeric micelles for the delivery of hydrophobic anticancer drugs like paclitaxel. rwth-aachen.de In one study, a biotin-functionalized chain transfer agent was synthesized to create amphiphilic block copolymers. These polymers self-assembled into micelles with biotin on their surface. The biotin-decorated micelles showed significantly higher internalization in A549 lung cancer cells (which overexpress the biotin receptor) compared to non-targeted micelles, leading to enhanced cytotoxicity of the encapsulated paclitaxel. rwth-aachen.de The hexanediamine linker provides the necessary spacing and flexibility for the biotin to effectively engage with its cellular transporters. broadpharm.com

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) relies on robust and adaptable technologies to test large numbers of samples in parallel. Biotinylation, facilitated by reagents like this compound, is a cornerstone of many HTS applications due to the highly reliable and specific nature of the biotin-streptavidin interaction. nih.govnih.gov

Biotinylated molecules can be used in a variety of HTS experiments, including:

Affinity-based screening: Proteins can be biotinylated and immobilized on streptavidin-coated microtiter plates or magnetic beads. nih.gov These can then be used to screen libraries of small molecules, peptides, or antibodies for binding partners.

Pull-down assays: A biotinylated protein can be used as "bait" to capture interacting proteins from complex cell lysates. The entire complex is then easily isolated using streptavidin-coated beads for subsequent analysis by mass spectrometry. nih.gov

Protein arrays: Biotinylated proteins can be printed onto streptavidin-coated surfaces to create high-density protein arrays for screening multiple interactions simultaneously. nih.gov

Techniques such as Chromatin Isolation by RNA Purification (ChIRP) also utilize biotinylation for high-throughput analysis. ChIRP uses biotinylated DNA probes that are complementary to a specific RNA of interest to pull down that RNA along with its associated chromatin, allowing for the genome-wide identification of RNA binding sites. mdpi.com The hexanediamine linker provides the necessary spacing for the probes to hybridize effectively while remaining accessible for capture. broadpharm.com

Q & A

Q. Key Data :

| Step | Yield | Key Conditions |

|---|---|---|

| Boc Deprotection | 81% | TFA (0.6 mL), 20 min |

| Biotin Conjugation | 43% | HBTU, DIPEA, DMF, 24 hr |

What methodological considerations are critical when conjugating this compound to biomolecules for drug delivery systems?

Advanced Research Focus

Critical factors for efficient biotinylation:

- Coupling Reagents : Use HBTU or EDC/NHS to activate carboxyl groups on target molecules (e.g., proteins, rapamycin derivatives) .

- Solvent Compatibility : DMF or DCM optimizes reaction efficiency; avoid aqueous buffers to prevent hydrolysis .

- Molar Ratios : Maintain a 1.2:1 (biotin:target) molar ratio to minimize unreacted byproducts .

Case Study : Conjugation to rapamycin hemisuccinate achieved 43% yield using HBTU/DIPEA in DMF, with purification via C18 SPE columns .

How can researchers address discrepancies in conjugation efficiency when using this compound in different solvent systems?

Advanced Research Focus

Discrepancies often arise from solvent polarity and nucleophilicity:

- Polar Aprotic Solvents : DMF enhances coupling efficiency (e.g., 43% yield) compared to THF (lower dielectric constant) .

- Aqueous Systems : Hydrolysis of active esters (e.g., NHS) reduces yields; pre-activate biotin in anhydrous conditions .

- Troubleshooting : Monitor reaction progress via TLC or MALDI-TOF to identify incomplete conjugation .

Data Contradiction : Yields drop from 81% (deprotection) to 43% (conjugation) highlight solvent-specific challenges .

What strategies optimize the stability of this compound derivatives in serum-containing environments?

Advanced Research Focus

Biotinidase resistance is critical for in vivo applications:

- Structural Modifications : Incorporate steric hindrance (e.g., hexanediamine spacer) to shield the biotin-amide bond from enzymatic cleavage .